6-Bromo-5-(difluoromethyl)picolinic acid
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Overview
Description
6-Bromo-5-(difluoromethyl)picolinic acid is a derivative of picolinic acid, characterized by the presence of bromine and difluoromethyl groups on the pyridine ring
Preparation Methods
The synthesis of 6-Bromo-5-(difluoromethyl)picolinic acid typically involves the bromination of 5-(difluoromethyl)picolinic acid. One common method includes the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities.
Chemical Reactions Analysis
6-Bromo-5-(difluoromethyl)picolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-5-(difluoromethyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-(difluoromethyl)picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target being studied.
Comparison with Similar Compounds
6-Bromo-5-(difluoromethyl)picolinic acid can be compared with other picolinic acid derivatives, such as:
5-Bromopicolinic acid: Lacks the difluoromethyl group, which can affect its chemical reactivity and biological activity.
6-(Trifluoromethyl)picolinic acid:
The presence of both bromine and difluoromethyl groups in this compound makes it unique and potentially more versatile in various applications.
Properties
Molecular Formula |
C7H4BrF2NO2 |
---|---|
Molecular Weight |
252.01 g/mol |
IUPAC Name |
6-bromo-5-(difluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4BrF2NO2/c8-5-3(6(9)10)1-2-4(11-5)7(12)13/h1-2,6H,(H,12,13) |
InChI Key |
YTDVKTNSAFCTAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(F)F)Br)C(=O)O |
Origin of Product |
United States |
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